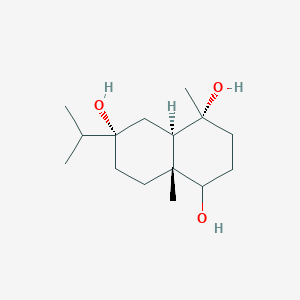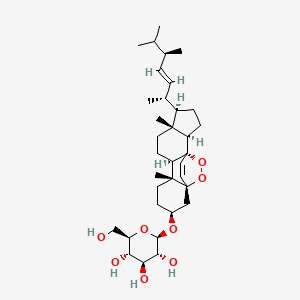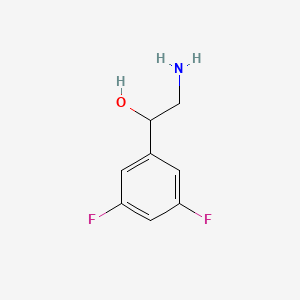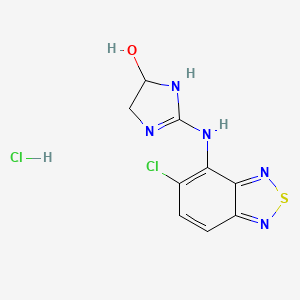
(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol (IPDM-TR) is a compound that has recently been studied for its potential applications in the field of scientific research. IPDM-TR is a member of the decahydronaphthalene family of compounds, which are characterized by their unique structure and reactivity. IPDM-TR has been studied for its ability to act as a catalyst in various reactions, as well as its ability to act as an inhibitor of certain enzymes. IPDM-TR has also been studied for its potential to act as a drug target in the treatment of certain diseases.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
1,4,7-Eudesmanetriol: has been identified to possess antibacterial properties. It has shown effectiveness against Pseudomonas stutzeri , with a minimum inhibitory concentration (MIC) value of 117 µM . This suggests potential for the compound to be used in the development of new antibacterial agents, particularly against bacterial strains that are resistant to conventional antibiotics.
Central Nervous System Disorders
Research indicates that 1,4,7-Eudesmanetriol may have applications in treating central nervous system disorders. This aligns with the traditional uses of the plant Homalomena sagittifolia , from which the compound can be derived . The sesquiterpenoid nature of the compound suggests it could be beneficial in neuroprotective therapies or as a lead compound for developing drugs targeting neurological diseases.
Wirkmechanismus
Target of Action
The primary targets of 1,4,7-Eudesmanetriol are Pseudomonas stutzeri and the acetylcholinesterase enzyme . Pseudomonas stutzeri is a bacterium, and acetylcholinesterase is an enzyme that plays a key role in neural signal transmission.
Mode of Action
1,4,7-Eudesmanetriol inhibits the growth of Pseudomonas stutzeri and shows remarkable activities against the acetylcholinesterase enzyme
Biochemical Pathways
The biochemical pathways affected by 1,4,7-Eudesmanetriol are related to the life cycle of Pseudomonas stutzeri and the function of the acetylcholinesterase enzyme . By inhibiting these targets, 1,4,7-Eudesmanetriol can disrupt bacterial growth and neural signal transmission.
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability
Result of Action
The inhibition of Pseudomonas stutzeri growth and acetylcholinesterase activity by 1,4,7-Eudesmanetriol can lead to antibacterial effects and potential impacts on neural function . The exact molecular and cellular effects depend on the concentration of 1,4,7-Eudesmanetriol and the specific biological context.
Eigenschaften
IUPAC Name |
(4R,4aR,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11-,12?,13-,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQODNRPUJAVLV-ZWBVZUSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@@]2([C@@H](C1)[C@](CCC2O)(C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)